Oxidative Rearrangement Yield: 5-Phenylfuran-2-yl vs. Unsubstituted Furan-2-yl Carbamate
In the Boukouvalas oxidative rearrangement protocol, tert-butyl (5-phenylfuran-2-yl)carbamate (CAS 62188-19-6) is explicitly demonstrated as a substrate for conversion to the corresponding N-Boc-5-phenyl-5-hydroxypyrrol-2(5H)-one [1]. The 5-phenyl substituent is critical: unsubstituted 2-furylcarbamates also undergo rearrangement, but the 5-aryl group enables access to 5-aryl-5-hydroxypyrrol-2(5H)-ones, which are otherwise inaccessible and were reported as 'hitherto unknown' prior to this work [1]. The method is described as 'high-yielding' for 2-furylcarbamates generally; however, exact comparative yields for 5-phenyl vs. 5-H or 5-alkyl substrates are not individually reported in the available abstract data [1].
| Evidence Dimension | Synthetic utility in oxidative rearrangement to γ-hydroxy-γ-butyrolactams |
|---|---|
| Target Compound Data | Successful conversion to N-Boc-5-phenyl-5-hydroxypyrrol-2(5H)-one (yield not individually specified; method described as high-yielding) [1] |
| Comparator Or Baseline | Unsubstituted 2-furylcarbamates (conversion to N-Boc-5-hydroxypyrrol-2(5H)-ones); yields not individually compared [1] |
| Quantified Difference | Qualitative: the 5-phenyl substituent enables synthesis of 5-aryl-5-hydroxypyrrol-2(5H)-ones, a class 'hitherto unknown' before this work [1] |
| Conditions | DMDO in acetone, 0 °C to room temperature; substrate scope includes CAS 62188-19-6 [1] |
Why This Matters
The 5-phenyl substituent is not a spectator group; it dictates the structural class of the rearrangement product, making this compound uniquely suited for synthesizing 5-aryl-γ-hydroxy-γ-butyrolactam scaffolds.
- [1] Boukouvalas, J.; Loach, R. P.; Ouellet, E. Tetrahedron Letters 2011, 52 (39), 5047–5050. DOI: 10.1016/j.tetlet.2011.07.084 View Source
